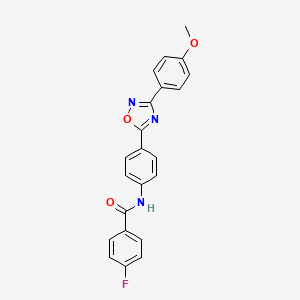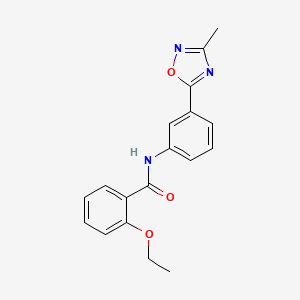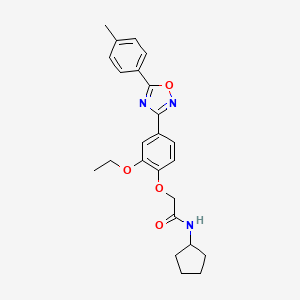
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CP-96345 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells.
Mécanisme D'action
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR119 activation has been shown to stimulate insulin secretion and promote glucose uptake in pancreatic beta cells, as well as increase incretin hormone secretion from enteroendocrine cells. By inhibiting the glucose-lowering effects of GPR119 agonists, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can potentially increase blood glucose levels and reduce food intake and body weight.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to increase fasting blood glucose levels and impair glucose tolerance in animal models, indicating its potential application in the treatment of T2DM. Furthermore, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity. However, further studies are needed to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has several advantages for lab experiments, including its high selectivity for GPR119, its potential application in the treatment of T2DM and obesity, and its relatively simple synthesis method. However, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide also has several limitations, including its low yield of synthesis, its potential off-target effects, and the need for further studies to elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research and development of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, including:
1. Further studies to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
2. Development of more efficient and scalable synthesis methods for N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
3. Investigation of the potential off-target effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
4. Optimization of the pharmacokinetic and pharmacodynamic properties of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide for its potential therapeutic applications.
5. Evaluation of the safety and efficacy of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in clinical trials.
In conclusion, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications in the treatment of T2DM and obesity. N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide acts as a selective antagonist of GPR119, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. Further studies are needed to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide and to optimize its pharmacokinetic and pharmacodynamic properties for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves several steps, including the preparation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid, which is then coupled with 2-ethoxy-4-(2-hydroxyethoxy)benzene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the intermediate product. The intermediate product is then reacted with cyclopentylamine and chloroacetyl chloride to yield N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. GPR119 is known to play a crucial role in glucose homeostasis and energy metabolism, and its activation has been shown to stimulate insulin secretion and promote glucose uptake in pancreatic beta cells. N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, as a selective antagonist of GPR119, can inhibit the glucose-lowering effects of GPR119 agonists and thereby potentially increase blood glucose levels, making it a potential therapeutic agent for T2DM. Furthermore, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-29-21-14-18(23-26-24(31-27-23)17-10-8-16(2)9-11-17)12-13-20(21)30-15-22(28)25-19-6-4-5-7-19/h8-14,19H,3-7,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMZAZUJIVCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

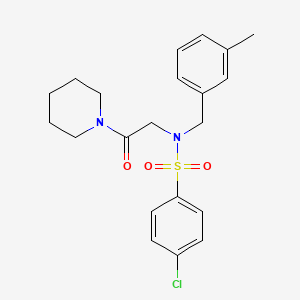
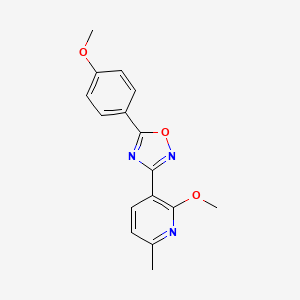
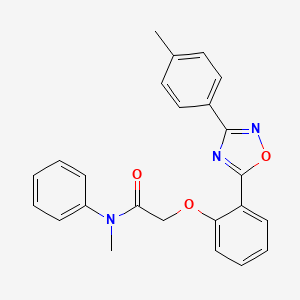
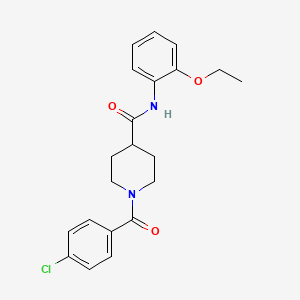
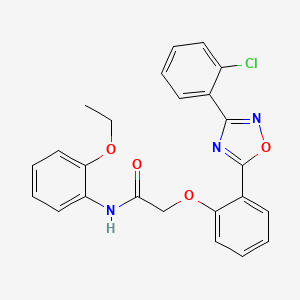
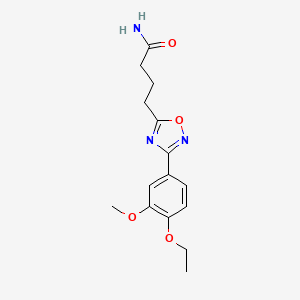
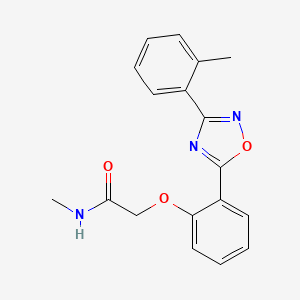
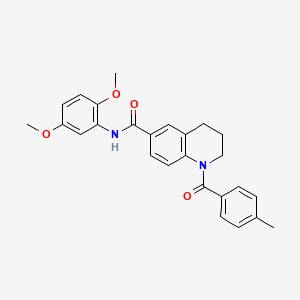
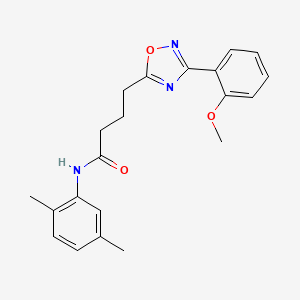

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
